Pelargonin chloride

描述

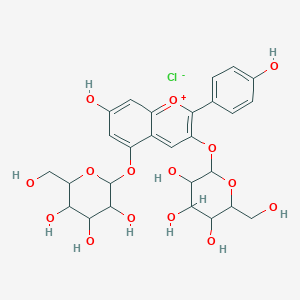

Pelargonin chloride is a naturally occurring anthocyanin, a type of plant pigment responsible for the red, purple, and blue colors in many fruits and vegetables. It is found in significant amounts in red fruits and vegetables such as strawberries, raspberries, and pomegranates . This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .

准备方法

Synthetic Routes and Reaction Conditions

Pelargonin chloride can be synthesized through the glycosylation of pelargonidin. The process involves the reaction of pelargonidin with glucose molecules in the presence of glycosyltransferase enzymes . The reaction typically occurs under mild acidic conditions to facilitate the attachment of glucose molecules to the pelargonidin structure.

Industrial Production Methods

Industrial production of pelargonidin 3,5-diglucoside often involves extraction from natural sources such as berries and pomegranates. The extraction process includes steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form . Solvents such as methanol, ethanol, and water are commonly used in the extraction process .

化学反应分析

Types of Reactions

Pelargonin chloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert pelargonidin 3,5-diglucoside into its leucoanthocyanin form.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Leucoanthocyanins.

Substitution: Acetylated and benzoylated derivatives.

科学研究应用

Chemical Applications

Natural Dye and pH Indicator

Pelargonin chloride is utilized as a natural dye and pH indicator, exhibiting color changes under different pH conditions. This property makes it valuable in both educational and industrial settings for monitoring acidity.

Biological Applications

Role in Plant Pigmentation

As an anthocyanin, this compound contributes to plant pigmentation, influencing pollinator attraction and seed dispersal. Its presence in various fruits and vegetables highlights its ecological significance .

Antioxidant Properties

Research indicates that this compound possesses strong antioxidant activity. It acts as a scavenger for reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus protecting cells from oxidative stress. Studies have shown that it can upregulate detoxification enzyme levels through the Keap1/Nrf2 signaling pathway in liver cells .

Medical Applications

Potential Therapeutic Effects

this compound has been investigated for its potential therapeutic effects against various diseases:

- Cancer : Studies demonstrate its ability to inhibit neoplastic transformation in mouse epidermal cells induced by tumor promoters. It reduces colony formation significantly, suggesting chemopreventive properties .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that can be beneficial in treating conditions associated with chronic inflammation .

- Antidiabetic Effects : In vitro studies suggest that this compound may enhance insulin secretion from pancreatic beta-cells, indicating potential applications in diabetes management .

Industrial Applications

Food Industry

In the food industry, this compound is employed as a natural colorant due to its vibrant hue and safety compared to synthetic dyes. Its antioxidant properties also make it beneficial for preserving food quality.

Cosmetic Industry

The compound is used in cosmetics for its antioxidant effects, which can help protect skin from oxidative damage caused by environmental factors .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Natural dye, pH indicator | Color changes with pH variations |

| Biology | Plant pigmentation | Influences pollinator attraction |

| Antioxidant activity | Scavenges ROS/RNS; upregulates detoxification enzymes | |

| Medicine | Cancer prevention | Inhibits neoplastic transformation; reduces colony formation |

| Anti-inflammatory | Potential treatment for chronic inflammation | |

| Antidiabetic | Enhances insulin secretion from beta-cells | |

| Industry | Food coloring | Safe alternative to synthetic dyes; preserves quality |

| Cosmetics | Protects skin from oxidative damage |

Case Studies

-

Antioxidant Activity Study

A study demonstrated that this compound effectively reduced malondialdehyde formation in UVB-irradiated liposomes, showcasing its protective effects against oxidative stress . -

Cancer Research

Research on mouse epidermal JB6 P+ cells revealed that treatment with this compound significantly decreased colony formation induced by tumor promoters, indicating its potential as a chemopreventive agent . -

Diabetes Management Research

In vitro studies indicated that this compound could stimulate increased insulin secretion from pancreatic beta-cells, suggesting its role in managing diabetes .

作用机制

Pelargonin chloride exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anti-cancer Activity: It targets hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor involved in cancer cell survival and proliferation.

相似化合物的比较

Pelargonin chloride is compared with other anthocyanins such as cyanidin 3,5-diglucoside, delphinidin 3,5-diglucoside, and peonidin 3,5-diglucoside:

Cyanidin 3,5-diglucoside: Similar antioxidant properties but differs in color and stability under various pH conditions.

Delphinidin 3,5-diglucoside: Exhibits stronger antioxidant activity but is less stable in acidic conditions.

Peonidin 3,5-diglucoside: Known for its anti-inflammatory properties but has a different absorption spectrum.

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-cancer properties, making it a valuable compound for various applications.

生物活性

Pelargonin chloride, a prominent anthocyanidin found in various fruits and vegetables, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, its effects on cellular processes, and relevant research findings.

Overview of this compound

This compound (PC) is recognized for its antioxidant, anti-inflammatory, and potential chemopreventive properties. It is primarily derived from sources like strawberries, red radishes, and other berries. The compound's structure contributes to its biological activities, particularly its ability to scavenge free radicals and modulate various signaling pathways.

This compound exerts its biological effects through several key mechanisms:

- Antioxidant Activity : PC scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Nrf2 Pathway Activation : this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a significant role in the expression of phase II detoxification enzymes. This activation helps in mitigating oxidative stress and enhancing cellular defense mechanisms against toxins .

- Antigenotoxic Effects : Research indicates that PC exhibits antigenotoxic properties by protecting against DNA damage induced by mutagens like 4-nitroquinoline 1-oxide (NQO). It has been shown to reduce oxidative stress and preserve glutathione levels in cells exposed to these damaging agents .

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies and Research Findings

-

Cytotoxicity and Protective Effects Against Citrinin-Induced Damage :

A study evaluated the protective effects of this compound against citrinin-induced cytotoxicity in HepG2 cells. The results demonstrated that PC significantly reduced oxidative stress markers and upregulated detoxification enzyme levels through the Keap1/Nrf2 signaling pathway . -

Inhibition of TPA-Induced Cell Transformation :

In another study, this compound was shown to inhibit TPA-induced transformation in JB6 P+ cells. Treatment with PC led to a significant reduction in transformed cell colonies, indicating its potential as a chemopreventive agent against skin cancer . -

Antioxidative and Antigenotoxic Properties :

Research involving HL-60 cells revealed that this compound exhibited antioxidative effects and provided protection against DNA damage induced by NQO. The study highlighted the compound's ability to maintain glutathione levels, which is critical for cellular defense against oxidative stress .

属性

IUPAC Name |

2-[7-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRROHKULXIUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17334-58-6 | |

| Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。